molecular formula C20H22N2S B12168648 N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12168648
M. Wt: 322.5 g/mol
InChI Key: UVGWYVPKPSASLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic organic compound belonging to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a butyl group and a methylphenyl group, as well as an aniline moiety. The compound’s distinct chemical structure imparts specific properties and reactivity, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of appropriate thioamide and aniline derivatives. One common method includes the reaction of 4-methylbenzaldehyde with butylamine to form an intermediate Schiff base, which is then cyclized with a thioamide under acidic conditions to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can engage in hydrogen bonding and π-π interactions, facilitating its binding to active sites. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • N-acetyl-L-tryptophan

Uniqueness

N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C20H22N2S

Molecular Weight

322.5 g/mol

IUPAC Name

3-butyl-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C20H22N2S/c1-3-4-14-22-19(17-12-10-16(2)11-13-17)15-23-20(22)21-18-8-6-5-7-9-18/h5-13,15H,3-4,14H2,1-2H3

InChI Key

UVGWYVPKPSASLT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.